But-2-yne-1,4-diyl bis(2,5-dimethylbenzenesulfonate)
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Overview
Description
But-2-yne-1,4-diyl bis(2,5-dimethylbenzenesulfonate) is a chemical compound with the molecular formula C20H22O6S2. It is known for its unique structure, which includes a butyne backbone with two sulfonate groups attached to dimethylbenzene rings. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of But-2-yne-1,4-diyl bis(2,5-dimethylbenzenesulfonate) typically involves the reaction of 2-butyne-1,4-diol with 2,5-dimethylbenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
But-2-yne-1,4-diyl bis(2,5-dimethylbenzenesulfonate) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonate groups to sulfides.
Substitution: The sulfonate groups can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfides, and various substituted derivatives depending on the reagents used .
Scientific Research Applications
But-2-yne-1,4-diyl bis(2,5-dimethylbenzenesulfonate) has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the preparation of complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of But-2-yne-1,4-diyl bis(2,5-dimethylbenzenesulfonate) involves its interaction with various molecular targets. The sulfonate groups can form strong interactions with proteins and enzymes, leading to inhibition or modification of their activity. The butyne backbone allows for the formation of stable complexes with metal ions, which can be used in catalysis and other applications .
Comparison with Similar Compounds
Similar Compounds
But-2-yne-1,4-diyl bis(2,4-dimethylbenzene-1-sulfonate): Similar structure but with different positions of the methyl groups on the benzene rings.
2-Butyne-1,4-diyl bis(2,5-dimethylbenzenesulfonate): Another isomer with slight variations in the structure.
Uniqueness
But-2-yne-1,4-diyl bis(2,5-dimethylbenzenesulfonate) is unique due to its specific arrangement of sulfonate groups and the butyne backbone. This unique structure imparts specific chemical properties and reactivity, making it valuable in various applications .
Properties
CAS No. |
6533-24-0 |
---|---|
Molecular Formula |
C20H22O6S2 |
Molecular Weight |
422.5 g/mol |
IUPAC Name |
4-(2,5-dimethylphenyl)sulfonyloxybut-2-ynyl 2,5-dimethylbenzenesulfonate |
InChI |
InChI=1S/C20H22O6S2/c1-15-7-9-17(3)19(13-15)27(21,22)25-11-5-6-12-26-28(23,24)20-14-16(2)8-10-18(20)4/h7-10,13-14H,11-12H2,1-4H3 |
InChI Key |
IQSFCHBDBSJOHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)OCC#CCOS(=O)(=O)C2=C(C=CC(=C2)C)C |
Origin of Product |
United States |
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